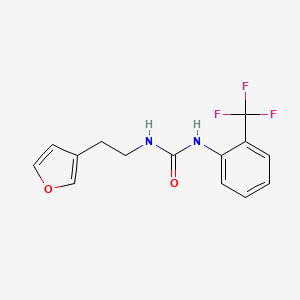

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(furan-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-3-1-2-4-12(11)19-13(20)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJWMTYPFBXTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar compounds include:

1-(2-(Furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound has a furan ring at a different position, which may affect its reactivity and biological activity.

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a thiourea group instead of a urea group, which can influence its chemical properties and applications.

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)carbamate: This compound has a carbamate group, which may alter its stability and reactivity.

Biological Activity

1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan moiety and a trifluoromethyl-substituted phenyl group. These characteristics suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from diverse studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H16F3N2O2

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with furan and trifluoromethyl groups have shown promising results in inhibiting tumor cell proliferation. In particular, a study highlighted that certain derivatives exhibited GI50 values below 10 µM against various human tumor cell lines, indicating significant cytotoxicity .

Research Findings :

- Cell Lines Studied : MDA-MB-231 (triple-negative breast cancer), MDA-MB-468.

- Methods : Sulforhodamine B assay for cell viability; flow cytometry for cell cycle analysis.

- Results : The most promising compounds reduced viable cell numbers significantly compared to controls, with minimal effects on non-tumorigenic cells .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Potential interaction with specific kinases or other enzymes involved in cancer pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been explored for antimicrobial activity. Studies have demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.9 μg/mL against certain bacterial strains .

- Biofilm Inhibition : Compounds were also effective in disrupting biofilms formed by pathogenic bacteria, suggesting potential applications in treating chronic infections .

Comparative Analysis

| Compound | Biological Activity | GI50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer | <10 | N/A |

| Related Compound A | Anticancer | 13 | N/A |

| Related Compound B | Antimicrobial | N/A | 1.9 |

Case Study 1: Antitumor Activity

A study involving a series of furan-based urea derivatives demonstrated that modifications to the trifluoromethyl group significantly affected their anticancer efficacy. The most effective derivative showed a substantial reduction in cell viability in MDA-MB-231 cells after 48 hours of treatment, indicating potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that certain derivatives effectively inhibited biofilm formation, which is crucial for treating persistent infections. The study utilized both quantitative and qualitative assays to assess the effectiveness against biofilm-forming bacteria .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-(Furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Isocyanate Preparation: React 2-(trifluoromethyl)phenylamine with phosgene or a safer equivalent (e.g., triphosgene) to generate the corresponding isocyanate.

Amine Coupling: Combine the isocyanate with 2-(furan-3-yl)ethylamine under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure urea derivative.

Key Considerations: Control moisture to prevent side reactions (e.g., hydrolysis of isocyanates). Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1 molar ratio) and reaction time (4–12 hours) to maximize yield (typically 50–70%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Verify the presence of furan protons (δ 6.3–7.4 ppm), trifluoromethyl group (singlet at ~δ 3.9 ppm for adjacent protons), and urea NH signals (δ 5.5–6.5 ppm, broad).

- 19F NMR: Confirm the trifluoromethyl group (δ -60 to -65 ppm).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How to design biological activity assays for this compound in kinase inhibition studies?

Methodological Answer:

Target Selection: Prioritize kinases with structural homology to known urea-binding targets (e.g., EGFR, VEGFR) using databases like Kinase SARfari.

In Vitro Assays:

- Kinase Inhibition: Use ADP-Glo™ or radiometric assays (33P-ATP) to measure IC50 values.

- Cellular Activity: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays (48–72 hours exposure).

Validation: Confirm target engagement using Western blotting (phospho-kinase downregulation) and competitive binding assays (SPR or ITC) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Purity Verification: Re-analyze compound batches via HPLC and LC-MS to rule out impurities (>99% purity required).

Assay Reproducibility: Standardize conditions (e.g., ATP concentration, cell passage number) across labs.

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses and compare with contradictory data.

Orthogonal Assays: Validate findings using alternative methods (e.g., CRISPR knockouts of putative targets) .

Advanced: What strategies are effective for studying the compound’s mechanism of action in cellular models?

Methodological Answer:

Target Deconvolution:

- Chemical Proteomics: Use immobilized compound pull-downs with MS-based identification of binding proteins.

- Kinome Profiling: Employ kinase inhibitor beads (KIBs) to map inhibitory profiles.

Pathway Analysis: Perform RNA-seq or phospho-proteomics to identify dysregulated pathways post-treatment.

Mutagenesis: Generate kinase mutants (e.g., ATP-binding site) to confirm binding specificity .

Advanced: How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents systematically:

- Replace trifluoromethyl with -CF2H or -CN.

- Vary furan position (2- vs. 3-substituted).

Biological Testing: Screen analogs in kinase inhibition and cytotoxicity assays.

Data Analysis: Use multivariate statistics (e.g., PCA) or QSAR models (Mordred descriptors) to correlate structural features with activity .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

In Vitro Metabolism:

- Liver Microsomes: Incubate compound with human/rodent microsomes (NADPH cofactor) and monitor parent compound depletion (LC-MS).

- CYP Inhibition: Test against CYP3A4/2D6 using fluorescent substrates.

Metabolite ID: Use high-resolution LC-MS/MS (Q-TOF) to characterize Phase I/II metabolites.

In Vivo PK: Administer compound to rodents and measure plasma half-life (t1/2) and clearance .

Advanced: How to evaluate the compound’s toxicity profile in early-stage research?

Methodological Answer:

In Vitro Toxicity:

- Cytotoxicity: Test in non-target cells (e.g., HEK293) via LDH release assays.

- hERG Inhibition: Use patch-clamp or FLIPR assays to assess cardiac risk.

In Vivo Studies: Conduct acute toxicity in rodents (14-day observation, histopathology).

Genotoxicity: Perform Ames test (bacterial reverse mutation) and micronucleus assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.